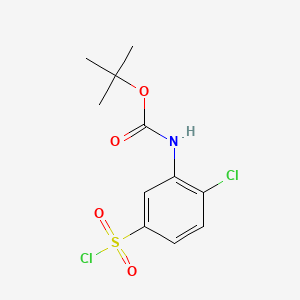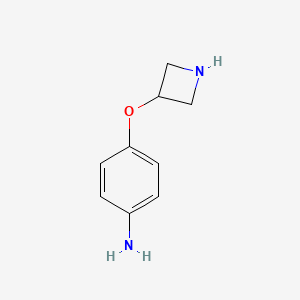![molecular formula C9H15ClO3S B13524796 {octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)
{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride, mixture of diastereomers, is a chemical compound with the molecular formula C9H15ClO3S and a molecular weight of 238.73 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring fused to a pyran ring, and a methanesulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride involves several steps. One common method includes the reaction of octahydrocyclopenta[b]pyran with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids using oxidizing agents such as hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and various nucleophiles and reducing agents . The major products formed from these reactions depend on the specific nucleophile or reducing agent used.
Aplicaciones Científicas De Investigación
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may react with nucleophilic amino acid residues in proteins, leading to modifications that can affect protein function .
Comparación Con Compuestos Similares
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler compound with a similar functional group but without the fused ring structure.
Benzenesulfonyl chloride: Contains a benzene ring instead of the cyclopentane-pyran fused ring system.
Tosyl chloride: A commonly used sulfonyl chloride with a toluene ring.
The uniqueness of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride lies in its fused ring structure, which can impart different reactivity and properties compared to simpler sulfonyl chlorides .
Propiedades
Fórmula molecular |
C9H15ClO3S |
|---|---|
Peso molecular |
238.73 g/mol |
Nombre IUPAC |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)6-8-5-4-7-2-1-3-9(7)13-8/h7-9H,1-6H2 |
Clave InChI |
XRAMMOUXJIUFMH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(OC2C1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


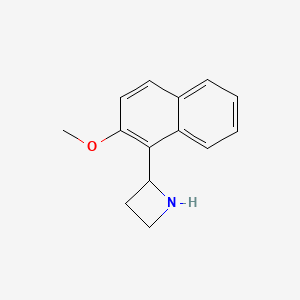
![Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13524718.png)
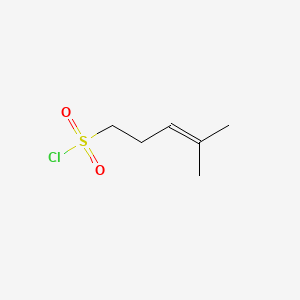
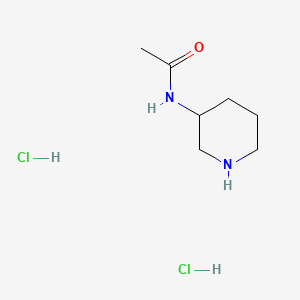

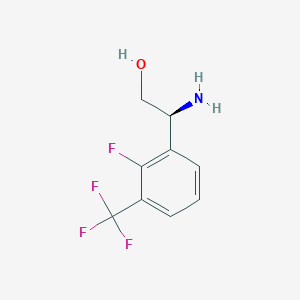
![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)
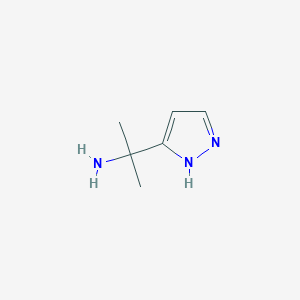
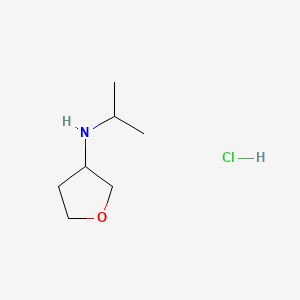

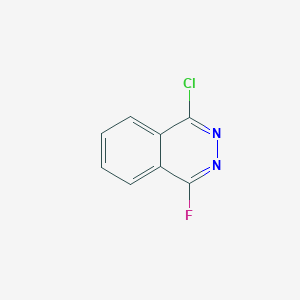
![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
